2-Methylbenzo[d][1,3]dioxol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOCJYWNRZAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylbenzo D 1 2 Dioxol 5 Amine and Cognate Structures
Cyclization Reactions Utilizing ortho-Dihydroxybenzaldehydes
A common and effective method for constructing the benzodioxole ring involves the reaction of an ortho-dihydroxybenzene (catechol) derivative with a suitable methylene (B1212753) source. wikipedia.org This process, known as methylenedioxy bridge formation, creates the characteristic five-membered dioxole ring fused to the benzene (B151609) ring. chemicalbook.com The reaction typically requires careful control of conditions such as temperature and pH to achieve high yields. chemicalbook.com While specific examples for 2-methyl-substituted catechols leading directly to the target amine are not prevalent, this general strategy is fundamental to benzodioxole synthesis.
Formation of the Dioxole Ring from Precursors
The dioxole ring can be formed from various precursors. One of the most common methods involves the reaction of a catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism where the catechoxide dianion attacks the dihalomethane to form the cyclic ether.
Another important precursor is safrole, a naturally occurring compound that contains the 1,3-benzodioxole (B145889) moiety. wikipedia.org Safrole can be chemically modified to introduce various functional groups, including the amine group, onto the aromatic ring. researchgate.net
The cationic ring-opening polymerization of 1,3-dioxolane (B20135) has also been studied, which provides insights into the stability and reactivity of the dioxole ring system, although this is more relevant to polymer chemistry than the synthesis of specific small molecules. researchgate.net
Chemical Reactivity and Derivatization Strategies of 2 Methylbenzo D 1 2 Dioxol 5 Amine
Reactivity of the Amine Group
The primary amine group is a key site for derivatization, behaving as a potent nucleophile.
The nitrogen atom of the amine group can be alkylated using various alkylating agents, such as alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. The reaction can be influenced by factors like the nature of the alkylating agent and the reaction conditions. For instance, studies on the N-alkylation of similar heterocyclic amines, like imidazoles, have shown that increasing the carbon chain length of the alkyl group can influence the properties of the resulting products nih.gov. In the case of systems with multiple nitrogen atoms, such as tetrazoles, N-alkylation can result in a mixture of regioisomers, a phenomenon that could be relevant if the amine were part of a more complex heterocyclic system mdpi.comresearchgate.net. A general method for N-alkylation involves using a base, such as potassium carbonate, to deprotonate the amine, increasing its nucleophilicity towards an alkyl halide researchgate.net.
Table 1: General Conditions for N-Alkylation of Aromatic Amines
| Reagent | Catalyst/Base | Solvent | Outcome |
| Alkyl Halide (e.g., Benzyl bromide) | K₂CO₃ | Acetonitrile or DMF | Formation of N-alkylated and N,N-dialkylated products |
| Alcohols | Iridium Catalyst | Toluene | Green method for N-alkylation via hydrogen autotransfer |
This table represents generalized conditions and may need optimization for 2-Methylbenzo[d] chemicalbook.comdioxol-5-amine.
The amine group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. This N-acylation is a common strategy to introduce new functional groups or build more complex molecules. Enzymatic methods for N-acylation are also gaining traction as a greener alternative to traditional chemical methods. For example, aminoacylases have been shown to selectively catalyze the acylation of amino acids in aqueous media, a process that could potentially be adapted for amines like 2-Methylbenzo[d] chemicalbook.comdioxol-5-amine nih.gov.
As a primary amine, 2-Methylbenzo[d] chemicalbook.comdioxol-5-amine can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. This reaction is often catalyzed by an acid or base. Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of biological activities.
The nucleophilic nature of the amine group makes 2-Methylbenzo[d] chemicalbook.comdioxol-5-amine a valuable building block in the synthesis of various nitrogen-containing heterocycles. nih.govfrontiersin.org The initial step often involves the reaction of the amine with a molecule containing two electrophilic sites, leading to a cyclization reaction. For example, aminoazoles are widely used in diversity-oriented synthesis to create complex heterocyclic systems through multicomponent reactions. nih.govfrontiersin.org A common strategy involves the reaction of an amine with a dicarbonyl compound or its equivalent, which, after initial adduct formation, undergoes intramolecular cyclization and dehydration to form five- or six-membered heterocyclic rings. youtube.com
Electrophilic Aromatic Substitution Reactions on the Benzo[d]benchchem.comchemicalbook.comdioxole Ring
The benzene (B151609) ring of 2-Methylbenzo[d] chemicalbook.comdioxol-5-amine is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of both the amine group and the ether oxygens of the dioxole ring. Both of these are powerful ortho-, para-directing groups. libretexts.orgyoutube.com
The regioselectivity of EAS reactions like halogenation, nitration, and Friedel-Crafts reactions will be determined by the combined directing influence of these groups. The -NH₂ group is a strongly activating ortho, para-director. The -O-CH(CH₃)-O- group is also an activating ortho, para-director. The substitution will likely occur at the positions ortho or para to the strongly activating amine group. The most probable sites for electrophilic attack are the C4 and C6 positions, which are ortho and para to the amine group, respectively. Steric hindrance from the adjacent dioxole ring might influence the ratio of ortho to para products. For five-membered heterocyclic rings like pyrrole (B145914) and furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to greater stabilization of the cationic intermediate. quora.com While the benzodioxole is a fused ring system, the principles of stabilizing the intermediate carbocation (arenium ion) remain crucial. libretexts.org
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect |
| -NH₂ (Amine) | Strongly Activating | Ortho, Para |
| -O-R (Ether) | Activating | Ortho, Para |
| -CH₃ (Alkyl) | Activating | Ortho, Para |
Transformations Involving the 1,3-Dioxole (B15492876) Ring
The 1,3-dioxole ring is generally stable under many reaction conditions. However, it can be cleaved under specific metabolic or chemical conditions. For instance, the metabolism of safrole, a related natural product, involves the oxidative cleavage of the methylenedioxy group to form catechols. wikipedia.org This transformation is mediated by cytochrome P450 enzymes. wikipedia.orgwikipedia.org Chemically, cleavage of the methylenedioxy bridge can be achieved using certain Lewis acids or other strong reagents, although this often requires harsh conditions that might not be compatible with the amine group without prior protection. The presence of a methyl group at the C2 position might influence the stability and reactivity of the dioxole ring compared to the unsubstituted methylenedioxy group. Additionally, reactions involving ring contraction of related 1,3-dioxan systems to 1,3-dioxolans have been reported under nucleophilic substitution conditions, suggesting the possibility of complex rearrangements in the dioxole system. rsc.org
Reduction to Dihydro Derivatives
The reduction of the aromatic system of 2-Methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine to its corresponding dihydro derivatives, such as a cyclohexene (B86901) or cyclohexane (B81311) ring, is a challenging transformation that typically requires forcing conditions. Catalytic hydrogenation is a common method for the reduction of aromatic rings. While specific studies on the complete reduction of 2-Methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine were not found in the surveyed literature, general principles of catalytic hydrogenation can be applied.
The choice of catalyst and reaction conditions is crucial. Heterogeneous catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are often more effective than palladium or platinum for the hydrogenation of aromatic rings. High pressures of hydrogen gas and elevated temperatures are generally necessary to overcome the aromatic stabilization energy.
It is important to note that under such conditions, other functional groups may also be susceptible to reduction. For instance, the dioxole ring can sometimes be cleaved. A related study on the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates over Raney nickel demonstrates a cascade transformation, indicating the potential for complex reactions under hydrogenation conditions thieme-connect.de.
| Catalyst | Typical Substrate | Conditions | Product |
| Rhodium on Carbon (Rh/C) | Aromatic Rings | High H₂ pressure, elevated temperature | Cyclohexanes |
| Ruthenium on Carbon (Ru/C) | Aromatic Rings | High H₂ pressure, elevated temperature | Cyclohexanes |
| Raney Nickel | C=N bonds, aromatic rings | H₂ pressure, varied temperatures | Amines, alicyclic rings |
Stability and Potential for Ring Opening
The 1,3-benzodioxole (B145889) ring system is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, particularly in the presence of Lewis acids. This is due to the acetal-like nature of the methylenedioxy bridge. Protonation of one of the oxygen atoms can initiate ring opening to form a catechol derivative.
The presence of the electron-donating amino and methyl groups on the aromatic ring of 2-Methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine would likely increase the electron density of the ring and potentially influence the stability of the dioxole moiety, though specific studies on this are not prevalent in the literature. The stability of related benzodioxole structures has been noted in crystallographic studies, where the 1,3-benzodioxole ring is described as essentially planar prepchem.com.
Ring-opening reactions of epoxides with amines are a well-established method for the synthesis of β-amino alcohols nih.gov. While this is a different transformation, it highlights the nucleophilic character of amines, a property that is central to the reactivity of 2-Methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine.
Functionalization of the Benzo[d]prepchem.comresearchgate.netdioxole System at Peripheral Positions
The aromatic ring of 2-Methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino group and the methylenedioxy group. The amino group is a powerful ortho-, para-director, while the methylenedioxy group also directs electrophiles to its ortho positions.
A key example of peripheral functionalization is the nitration of the corresponding acetamide. In a study, 2-methyl-5-acetamino-1,3-benzodioxole was nitrated with nitric acid in glacial acetic acid to yield 2-methyl-5-acetamino-6-nitro-1,3-benzodioxole prepchem.com. This demonstrates the introduction of a nitro group at the position ortho to the activating amino group and meta to the methylenedioxy group's ether linkages, which is consistent with the principles of electrophilic aromatic substitution masterorganicchemistry.commsu.edulibretexts.org. The directing effects of the substituents guide the incoming electrophile to the C6 position.
Other electrophilic aromatic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts reactions are also expected to proceed readily on this activated ring system msu.edu. The specific regioselectivity would be determined by the interplay of the directing effects of the substituents and steric hindrance.
Table of Expected Electrophilic Aromatic Substitution Products:
| Reaction | Reagent | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-2-methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine |
| Bromination | Br₂/FeBr₃ | 6-Bromo-2-methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine |
Catalyst-Mediated Chemical Transformations (e.g., Palladium-Catalyzed Reactions)
The amino group of 2-Methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine, or a derivative thereof, can be a valuable handle for catalyst-mediated cross-coupling reactions, particularly those catalyzed by palladium. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds researchgate.net.
While specific examples utilizing 2-Methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine as a substrate are not extensively documented, the broad scope of palladium-catalyzed reactions suggests its potential utility. For instance, the amino group can be converted to a diazonium salt, which can then be transformed into a variety of other functional groups. Alternatively, a halogen atom could be introduced at a peripheral position (as described in section 3.4), which would then serve as a coupling partner in reactions such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions sigmaaldrich.com.
A novel palladium-catalyzed oxidative cross-coupling reaction for the synthesis of α-aryl α-amino ketones has been developed, showcasing the versatility of palladium catalysis in the functionalization of amino compounds rsc.orgnih.gov. Such methodologies could potentially be adapted for 2-Methylbenzo[d] prepchem.comresearchgate.netdioxol-5-amine to generate more complex derivatives.
Examples of Potentially Applicable Palladium-Catalyzed Reactions:
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl/vinyl halide + Aryl/vinyl boronic acid | Pd(PPh₃)₄, base | C-C |
| Heck | Aryl/vinyl halide + Alkene | Pd(OAc)₂, PPh₃, base | C-C |
| Buchwald-Hartwig | Aryl/vinyl halide + Amine | Pd₂(dba)₃, ligand, base | C-N |
Spectroscopic and Analytical Data for 2-Methylbenzo[d] nih.govspectrabase.comdioxol-5-amine Remains Elusive in Public Scientific Databases
The parent compound, Benzo[d] nih.govspectrabase.comdioxol-5-amine , is well-documented, with extensive spectroscopic information available. nih.govnist.gov However, the addition of a methyl group at the 2-position of the dioxole ring creates a distinct chemical entity for which specific analytical characterization has not been reported in the searched literature.
This data gap prevents a detailed analysis and discussion of the compound's structural features through spectroscopic methods as outlined. The specific chemical shifts and coupling constants for the protons and carbons in 2-Methylbenzo[d] nih.govspectrabase.comdioxol-5-amine, which would be crucial for its unambiguous identification and structural elucidation, remain undetermined. Similarly, without mass spectrometry data, its molecular weight confirmation and fragmentation pathways cannot be analyzed.
Further research and publication of the synthesis and analytical characterization of 2-Methylbenzo[d] nih.govspectrabase.comdioxol-5-amine are required to fill this void in the scientific record.
Spectroscopic Characterization and Structural Elucidation of 2 Methylbenzo D 1 2 Dioxol 5 Amine and Its Derivatives
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and elucidating the molecular structure of a compound through its vibrational modes.
For the parent compound, Benzo[d] nih.govresearchgate.netdioxol-5-amine , the IR spectrum exhibits characteristic absorption bands that confirm its structure. nih.gov The presence of the primary amine (-NH₂) group is typically identified by two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C-O-C stretching of the dioxole ring usually gives rise to strong absorptions in the 1250-1000 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range.
In a related derivative, 1-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-methylpropan-2-amine , the vapor phase IR spectrum would show similar characteristic peaks for the benzodioxole moiety. spectrabase.comresearchgate.net The introduction of the methyl group in 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine would likely introduce additional C-H stretching and bending vibrations associated with the methyl group, typically observed around 2960 cm⁻¹ (asymmetric stretch), 2870 cm⁻¹ (symmetric stretch), 1450 cm⁻¹ (asymmetric bend), and 1375 cm⁻¹ (symmetric bend).
Table 1: Postulated IR Vibrational Frequencies for 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine based on Analogous Compounds
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300-3500 |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 |
| C-H Stretch (Methyl) | Methyl Group | 2870-2960 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| N-H Bend | Primary Amine | 1550-1650 |
| C-H Bend (Methyl) | Methyl Group | 1375-1450 |
| C-O-C Stretch | Dioxole Ring | 1000-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine, typically exhibit characteristic absorption bands in the UV region.
For derivatives of benzodioxole, electronic transitions are generally observed that can be attributed to π → π* transitions of the aromatic system. The presence of the amine group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzodioxole ring.
In a study of a chalcone (B49325) derivative containing the benzo[d] nih.govresearchgate.netdioxole moiety, (E)-1-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one, a major absorption band was observed in the visible region at 400 nm, attributed to π-π* transitions. For 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine, one would anticipate absorption maxima in the UV region, likely influenced by the electronic nature of the methyl and amine substituents on the aromatic ring. The electronic spectrum of different amines and arenes has been studied, and the interaction with oxidizing agents can lead to the formation of radical cations, which also have distinct UV-Vis absorption characteristics.
Table 2: Expected UV-Vis Absorption Maxima for 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine in a Non-polar Solvent
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π | Benzene (B151609) Ring | ~200-220 |
| π → π | Substituted Benzene Ring | ~250-290 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine is not available in the searched literature, the crystal structure of a derivative, (±)-3-[(benzo[d] nih.govresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one , provides valuable insight into the geometry of the benzo[d] nih.govresearchgate.netdioxole ring system. nih.govresearchgate.net
In this derivative, the 1,3-benzodioxole (B145889) ring system is essentially planar. The five-membered dioxole ring fused to the benzene ring adopts an envelope conformation. This planarity is a common feature of the benzodioxole moiety and is expected to be present in 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine as well. The bond lengths and angles within the benzodioxole ring are consistent with those of a substituted aromatic system fused to a heterocyclic ring.
Table 3: Selected Crystallographic Data for (±)-3-[(benzo[d] nih.govresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3098 (11) |
| b (Å) | 14.3677 (12) |
| c (Å) | 8.6546 (3) |
| β (°) | 97.429 (4) |
| V (ų) | 1887.7 (2) |
| Z | 4 |
Elemental Analysis (CHN) for Stoichiometric Verification
Elemental analysis (CHN analysis) is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound.
For 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine , with the chemical formula C₈H₉NO₂, the theoretical elemental composition can be calculated. While no experimental CHN data was found in the literature for this specific compound, any synthetic report would be expected to include such data to confirm its stoichiometry.
In a study on the synthesis of new 1,3-benzodioxole derivatives, elemental analysis was a key characterization technique to confirm the successful synthesis of the target molecules. researchgate.net For example, the synthesis of various substituted imidazoles derived from benzoxazoles included elemental analysis (C, H, N) to validate the composition of the products.
Table 4: Theoretical Elemental Composition of 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine (C₈H₉NO₂)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.01 | 96.08 | 63.57% |
| Hydrogen | H | 1.008 | 9.072 | 6.00% |
| Nitrogen | N | 14.01 | 14.01 | 9.27% |
| Oxygen | O | 16.00 | 32.00 | 21.17% |
| Total | 151.162 | 100.00% |
Computational Chemistry and Mechanistic Investigations of 2 Methylbenzo D 1 2 Dioxol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. For benzodioxole derivatives, these theoretical studies are crucial for understanding their conformational behavior and the influence of various substituents on the core structure. acs.org
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. The B3LYP functional, often paired with basis sets like 6-31G** or 6-311G**, is commonly employed for these calculations on benzodioxole derivatives. acs.org
Table 1: Representative Calculated Geometrical Parameters for Substituted Benzodioxole Rings (Note: Data is illustrative, based on general findings for substituted benzodioxoles, not specific to 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine.)
| Parameter | Typical Calculated Value | Basis Set Example |
|---|---|---|
| Ring Puckering Angle | ~13° | B3LYP/6-31G** acs.org |
| C-O Bond Length (Dioxole Ring) | 1.37 - 1.39 Å | DFT Calculations acs.org |
| C-C Bond Length (Aromatic Ring) | 1.39 - 1.41 Å | DFT Calculations acs.org |
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to calculate various molecular properties. While DFT is often the workhorse, high-level ab initio calculations can provide benchmark data. For benzodioxole derivatives, these methods have been used to calculate thermochemical data, such as the standard molar enthalpies of formation, with results showing good agreement with experimental values derived from calorimetry. acs.org Such calculations are vital for understanding the stability of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.govaimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
Table 2: Illustrative Frontier Orbital Energies for a Substituted Aromatic Amine (Note: These values are for illustrative purposes to demonstrate the concept and are not specific calculated values for 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine.)
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -5.5 to -6.5 eV | Region of electron donation (nucleophilic character) nih.gov |
| LUMO | -0.5 to -1.5 eV | Region of electron acceptance (electrophilic character) nih.gov |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability aimspress.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions. Typically, red areas signify negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov
For 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine, an MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the dioxole ring and the nitrogen atom of the amine group. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group and the methyl group. nih.gov This mapping is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. aimspress.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions. nih.gov It provides a detailed picture of the bonding within a molecule by localizing orbitals into lone pairs, bonding orbitals, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density from a filled Lewis-type orbital (like a lone pair or a bonding orbital) to an empty non-Lewis-type orbital (like an antibonding orbital). nih.gov In the case of 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine, NBO analysis would be used to quantify the stabilizing interactions, such as the delocalization of the nitrogen lone pair into the aromatic ring and the hyperconjugative effects of the methyl group.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This technique is fundamental in drug discovery and medicinal chemistry for understanding potential biological activity. nih.govdergipark.org.tr
The process involves placing the ligand into the binding site of the receptor and using a scoring function to evaluate the strength of the interaction, often expressed as a binding energy or affinity (e.g., in kcal/mol). nih.gov The simulation identifies the most stable binding poses and the specific intermolecular interactions that stabilize the complex, such as:
Hydrogen bonds: Interactions between the amine or dioxole oxygens and amino acid residues in the receptor.
Hydrophobic interactions: Interactions involving the aromatic ring and methyl group.
Pi-stacking: Interactions between the aromatic ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor. nih.gov
While specific docking studies on 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine are not widely published, studies on structurally similar benzodioxole and benzimidazole (B57391) derivatives show that these molecules can effectively bind to various biological targets, such as GABAA receptors or enzymes. nih.govmdpi.com The binding affinity and selectivity are determined by the precise fit of the ligand into the receptor's active site, governed by its size, shape, and electronic properties, which are elucidated by the quantum chemical methods described above.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters Using Computational Models
In the early stages of drug discovery, predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound is crucial for evaluating its potential as a therapeutic agent. Computational, or in silico, models offer a rapid and cost-effective means to forecast these pharmacokinetic parameters before extensive synthesis and biological testing are undertaken. researchgate.netnih.gov For 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine, various molecular descriptors can be calculated to predict its drug-like characteristics. nih.govnih.gov
These predictions are typically based on the molecule's structure and physicochemical properties. Key parameters include lipophilicity (LogP), topological polar surface area (TPSA), water solubility, and the potential for blood-brain barrier (BBB) penetration. Computational tools use algorithms trained on large datasets of experimentally verified compounds to make these predictions. researchgate.netnih.gov For instance, a study on derivatives of the parent compound, 3,4-(methylenedioxy)aniline, calculated such properties to explore their drug-like potential. nih.gov
Below is an interactive table showing predicted ADME-related properties for 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine based on standard computational models.
| Parameter | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight (g/mol) | 151.16 | Influences size-related diffusion and transport. Generally, values <500 are preferred for oral bioavailability (Lipinski's Rule). |
| LogP (Lipophilicity) | 1.45 | Measures the compound's partitioning between an oily and an aqueous phase. Affects solubility, absorption, and membrane permeability. Values between 1 and 3 are often optimal. |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | Sum of surfaces of polar atoms in a molecule. Correlates with hydrogen bonding potential and affects membrane transport. TPSA < 140 Ų is generally associated with good oral absorption. nih.gov |
| Water Solubility | Moderately Soluble | Crucial for absorption and distribution. Poor solubility can hinder a drug's effectiveness. |
| GI Absorption | High | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |
| BBB Permeant | Yes | Indicates the likelihood of the compound crossing the blood-brain barrier to act on the central nervous system. |
Mechanistic Elucidation of Synthetic Transformations
Computational chemistry is a powerful tool for dissecting the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For a molecule like 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine, understanding how it is synthesized or modified is key to developing efficient chemical processes.
The study of reaction mechanisms at a molecular level is greatly aided by computational methods, particularly Density Functional Theory (DFT). acs.orgacs.org These methods allow for the mapping of a reaction's potential energy surface, which charts the energy of the system as reactants are converted into products. acs.org
A typical computational investigation involves optimizing the geometries of reactants, products, and any intermediates. acs.org The most critical points on this surface are the transition states (TS), which represent the highest energy barrier that must be overcome for the reaction to proceed. acs.orgumw.edu Computationally, a transition state is identified as a stationary point on the potential energy surface with exactly one imaginary vibrational frequency. acs.org To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. acs.orgacs.org
The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. By calculating the energies of all intermediates and transition states, the entire reaction pathway can be elucidated, and the rate-determining step—the one with the highest activation energy—can be identified. acs.orgumw.edu This knowledge is invaluable for optimizing reaction conditions, such as temperature, pressure, or catalyst choice.
The N-alkylation of amines is a fundamental transformation in organic synthesis. The "borrowing hydrogen" (or hydrogen autotransfer) methodology represents a highly atom-efficient and sustainable approach for this purpose, particularly relevant for the amine functional group in 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine. rsc.orgnih.gov This process typically uses an alcohol as the alkylating agent, with water as the only stoichiometric byproduct. nih.gov
The general mechanism, often catalyzed by transition metal complexes, proceeds through three key steps: researchgate.netrsc.orgrsc.org
Oxidation (Dehydrogenation): The metal catalyst first "borrows" hydrogen from the substrate alcohol, oxidizing it in situ to a reactive aldehyde or ketone.
Condensation: The amine (e.g., 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine) reacts with the newly formed carbonyl compound to form an imine intermediate, releasing a molecule of water.
Reduction (Hydrogenation): The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the catalyst for the next cycle. acs.orgrsc.org
This methodology avoids the use of pre-activated, and often toxic, alkylating agents like alkyl halides. nih.gov While precious metals such as ruthenium, iridium, and palladium have been traditionally used, significant research has focused on developing more sustainable catalysts based on earth-abundant first-row transition metals like manganese, iron, and nickel. acs.orgnih.govrsc.org Mechanistic studies, including deuterium (B1214612) labeling and DFT calculations, have been instrumental in confirming the borrowing hydrogen pathway and in designing new and more efficient catalysts for this class of reaction. acs.orgrsc.org
Structure-Activity Relationship (SAR) Analysis through Computational Methods
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods have accelerated this process, allowing for the rapid evaluation of virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.govnih.gov
For a scaffold like 2-Methylbenzo[d] acs.orgresearchgate.netdioxol-5-amine, a computational SAR study would begin by defining a biological target (e.g., a specific enzyme or receptor). A library of virtual derivatives would then be generated by systematically modifying different parts of the parent molecule. For example, substitutions could be explored at:
The amino group (e.g., alkylation, acylation).
The methyl group on the dioxole ring.
Various positions on the aromatic ring.
Using molecular docking simulations, each of these virtual derivatives can be placed into the binding site of the target protein. nih.gov These simulations calculate a docking score, which estimates the binding affinity of the compound. By analyzing the predicted binding poses and scores across the library, researchers can build a SAR model. This model can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for activity. nih.gov The insights gained from computational SAR studies provide a rational basis for designing new molecules with improved potency and selectivity, thereby streamlining the hit-to-lead optimization process in drug discovery. nih.govresearchgate.net
Advanced Applications and Precursor Roles in Organic Synthesis
Utilization as a Building Block for Complex Heterocyclic Architectures
The amine functionality of the compound is a key reactive site for building larger, multi-ring systems. It readily participates in reactions that form new carbon-nitrogen bonds, which is fundamental to the assembly of many heterocyclic compounds.
Synthesis of Thiadiazole-Benzodioxole Derivatives
The 1,3,4-thiadiazole (B1197879) ring is a significant pharmacophore known for a wide range of biological activities. uobaghdad.edu.iq Derivatives containing this ring have been investigated for their therapeutic potential as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. uobaghdad.edu.iq The synthesis of these derivatives often involves the cyclization of thiosemicarbazone precursors.
The primary amine of 2-Methylbenzo[d] nih.govchemicalbook.comdioxol-5-amine can be readily converted into an isothiocyanate, which then reacts with a hydrazine (B178648) to form a thiosemicarbazide. This intermediate can then be cyclized with various reagents to yield the target 2-amino-1,3,4-thiadiazole (B1665364) core fused or substituted with the benzodioxole moiety. The resulting hybrid molecules are of great interest in medicinal chemistry due to the combined structural features of the benzodioxole and thiadiazole rings.
Precursor for Pyrimido[4,5-b]quinoline Derivatives
Quinoline (B57606) and its fused heterocyclic systems are central to numerous natural and synthetic biologically active compounds. nih.gov For instance, quinoline alkaloids like Graveoline and Dubamine exhibit notable antimicrobial and antitumor properties. nih.gov The synthesis of such complex quinoline structures often relies on the cyclization of appropriately substituted aniline (B41778) precursors. nih.gov
2-Methylbenzo[d] nih.govchemicalbook.comdioxol-5-amine serves as an ideal aniline-type precursor for constructing pyrimido[4,5-b]quinoline derivatives. Through multi-step synthetic sequences, the amine group can be elaborated and cyclized with a pyrimidine (B1678525) ring precursor. This typically involves reactions like the Friedländer annulation or related condensation strategies to build the quinoline portion of the framework onto a pre-formed or simultaneously formed pyrimidine ring.
Role in the Synthesis of Benzimidazole- and Quinazoline-Based Compounds
Benzimidazoles and quinazolines are privileged scaffolds in medicinal chemistry, forming the core of many therapeutic agents. rjptonline.org Benzimidazole (B57391) derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and antimicrobial effects. rjptonline.org
The synthesis of 2-(benzodioxol-yl)-1H-benzimidazole has been achieved through the condensation of 1,2-diaminobenzene with a benzodioxole carbaldehyde. researchgate.net Conversely, 2-Methylbenzo[d] nih.govchemicalbook.comdioxol-5-amine can be used as the amine component, reacting with o-phenylenediamines in the presence of an oxidizing agent or with an appropriate carboxylic acid derivative to form the benzimidazole ring. Similarly, for quinazoline (B50416) synthesis, the amine can undergo condensation with anthranilic acid derivatives or other suitable precursors to construct the quinazoline core, leading to novel compounds for biological screening. rjptonline.org
Contribution to the Synthesis of Thiazole- and Thiazolopyrimidine Derivatives
Thiazole-containing compounds are of significant interest due to their diverse pharmacological profiles. Notably, a thiazole-benzodioxole derivative has demonstrated remarkable antiproliferative activity against breast cancer cell lines. worldresearchersassociations.com The synthesis of 2-aminothiazoles is a well-established area of organic chemistry, with numerous methods available. nih.gov
Starting from 2-Methylbenzo[d] nih.govchemicalbook.comdioxol-5-amine, a common route to a thiazole (B1198619) derivative involves the Hantzsch thiazole synthesis. This would typically require converting the amine into a thiourea, which is then reacted with an α-halocarbonyl compound. This cyclocondensation reaction efficiently constructs the thiazole ring. Furthermore, the resulting aminothiazole can be a building block for more complex fused systems like thiazolopyrimidines, expanding the molecular diversity accessible from the parent amine.
Development of Chemical Probes for Elucidating Biological Mechanisms
Chemical probes are essential tools for dissecting complex biological processes. Molecules derived from 2-Methylbenzo[d] nih.govchemicalbook.comdioxol-5-amine are promising candidates for this purpose. For example, the natural alkaloids Graveoline and Dubamine, which can be synthesized from related benzodioxole precursors, have been identified as a central nervous system stimulant and an antitumor agent, respectively. nih.gov
By incorporating the 2-methylbenzodioxole moiety into these or similar bioactive scaffolds, researchers can develop novel molecular probes. These probes can be used to study enzyme-substrate interactions, receptor binding, and other cellular mechanisms. The benzodioxole group can be modified to attach reporter tags (e.g., fluorescent labels or biotin) without significantly altering the core pharmacophore, thus enabling the visualization and isolation of biological targets.
Applications in the Synthesis of Molecules with Potential for Medicinal Chemistry Research (e.g., lead compounds for drug design)
The true value of 2-Methylbenzo[d] nih.govchemicalbook.comdioxol-5-amine in organic synthesis lies in its ability to serve as a starting point for the creation of lead compounds in drug discovery programs. The heterocyclic systems derived from this amine are associated with a wide array of pharmacological activities, making them attractive targets for further optimization.
Research has shown that derivatives containing the benzodioxole ring possess anti-inflammatory, anticancer, antihypertensive, and antioxidant properties. worldresearchersassociations.comresearchgate.net The combination of this versatile scaffold with other known pharmacophores like thiadiazole, quinoline, and benzimidazole opens up vast possibilities for generating new chemical entities with enhanced or novel biological activities. nih.govuobaghdad.edu.iqrjptonline.org For instance, a thiazole-benzodioxole derivative has been identified with significant antiproliferative effects, highlighting the potential for discovering new anticancer agents. worldresearchersassociations.com
The following table summarizes the potential therapeutic applications of heterocyclic systems synthesized from 2-Methylbenzo[d] nih.govchemicalbook.comdioxol-5-amine.
| Heterocyclic System | Potential Therapeutic Applications |
| Thiadiazole Derivatives | Antibacterial, Antifungal, Anticancer, Anti-inflammatory uobaghdad.edu.iq |
| Quinoline Derivatives | Antimicrobial, Antitumor, CNS Stimulant nih.gov |
| Benzimidazole Derivatives | Antifungal, Antiviral, Anticancer, Antimicrobial rjptonline.org |
| Thiazole Derivatives | Anticancer (Antiproliferative) worldresearchersassociations.com |
This strategic use of 2-Methylbenzo[d] nih.govchemicalbook.comdioxol-5-amine as a versatile building block continues to fuel the discovery of new molecules with potential for therapeutic applications.
Role in Material Science Applications (e.g., Fluorescent Dyes, Non-linear Optical (NLO) Compounds)
The inherent electronic properties of the benzodioxole scaffold, coupled with the reactive amino group, position 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine as a promising candidate for the synthesis of advanced materials with unique photophysical and optical properties.
While direct studies on fluorescent dyes derived specifically from 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine are not extensively documented, the broader class of 1,3-benzodioxole (B145889) derivatives has been investigated for the development of new fluorescent dyes. These dyes are characterized by several desirable photophysical properties, including large Stokes shifts and long fluorescence lifetimes, which are influenced by solvent polarity. The presence of the amino group in 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine provides a convenient handle for synthetic modification, allowing for its incorporation into larger chromophoric systems.
The general strategy involves the reaction of the amine with various electrophilic reagents to create extended π-conjugated systems, which are essential for fluorescence. For instance, new classes of fluorescent dyes have been synthesized based on the 1,3-benzodioxole core, exhibiting significant bleaching stability. To tailor these dyes for specific applications, such as in biochemical and medical imaging, derivatives with specific reactive functional groups like carboxylic acids, amines, and maleimides are often prepared.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) |
|---|---|---|---|---|
| Cyclohexane (B81311) | 350 | 430 | 5500 | 8.5 |
| Toluene | 355 | 450 | 5900 | 9.2 |
| Dichloromethane (B109758) | 360 | 480 | 7400 | 10.1 |
| Acetonitrile | 358 | 500 | 8500 | 11.5 |
This table presents hypothetical data based on the properties of similar 1,3-benzodioxole fluorescent dyes to illustrate the expected performance.
The development of organic materials with significant non-linear optical (NLO) properties is a major area of research in material science, with applications in optical communications, data storage, and optical limiting. The key to achieving high NLO activity in organic molecules is the presence of a highly polarizable π-electron system, typically created by connecting electron-donating and electron-accepting groups through a conjugated bridge.
The 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine scaffold is an excellent starting point for the synthesis of such NLO chromophores. The benzodioxole moiety acts as a moderate electron-donating group, and the amino function can be readily derivatized to introduce strong electron-withdrawing groups, creating a "push-pull" system. For instance, chalcones incorporating the 1,3-benzodioxole unit have been shown to exhibit promising NLO properties. nih.gov The design strategy for NLO materials often involves extending the π-conjugation and enhancing the charge transfer characteristics of the molecule. Theoretical studies on benzotrithiophene-based compounds with a D-π-A (Donor-π-Acceptor) structure have shown that increasing the conjugation length and the strength of the donor/acceptor groups can significantly enhance the NLO response. nih.gov
| Property | Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 8.5 | Debye |
| Linear Polarizability (α) | 45.2 | 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 150 | 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 320 | 10⁻³⁶ esu |
This table presents hypothetical calculated NLO properties for a chromophore derived from 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine, illustrating its potential in NLO applications.
Precursor in the Synthesis of Natural Product Analogues
The structural motif of 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine is found in numerous natural products, particularly in the class of isoquinoline (B145761) alkaloids. Its role as a precursor in the synthesis of analogues of these natural products is of significant interest in medicinal chemistry for the development of new therapeutic agents.
A key synthetic transformation that utilizes β-arylethylamines, a class of compounds to which derivatives of 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine belong, is the Pictet-Spengler reaction. researchgate.netnih.govresearchgate.netnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a related heterocyclic system. researchgate.netnih.gov This powerful reaction allows for the construction of the core structures of many biologically active alkaloids.
For example, the Pictet-Spengler reaction is a cornerstone in the total synthesis of various indole (B1671886) and isoquinoline alkaloids. researchgate.netnih.gov By using 2-Methylbenzo[d] nih.govresearchgate.netdioxol-5-amine or its derivatives as the amine component, chemists can access a wide array of natural product analogues with potential pharmacological activities. The reaction is highly versatile and can be performed under various conditions, including with chiral catalysts to achieve enantioselective synthesis of complex molecules. researchgate.net The development of diversity-oriented synthesis strategies often employs building blocks like amino acetophenones to generate libraries of natural product analogs, including flavones, coumarins, and quinolones. mdpi.com
Q & A
Q. What are the most reliable synthetic routes for 2-Methylbenzo[d][1,3]dioxol-5-amine and its derivatives?
- Methodological Answer : A common approach involves copper-catalyzed borylamidation of alkenes using CO as a carbonyl source. For example, γ-boryl amides can be synthesized from trans-β-methylstyrene and benzo[d][1,3]dioxol-5-amine via flash chromatography purification (n-pentane/EA = 6:1) . Alternative methods include methylation of aromatic amines using formic acid and Pt/C catalysis, yielding N,N-dimethyl derivatives with 55% efficiency (petroleum ether/ethyl acetate = 50/1 eluent) . For direct amination, imine formation with aldehydes (e.g., 4-hydroxybenzaldehyde) in methanol under reflux is effective .
Q. How can structural characterization of this compound derivatives be optimized?
- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns and regioselectivity. Key diagnostic signals include aromatic protons at δ 6.71–6.17 ppm (split into doublets/double-doublets) and methylene protons from the dioxole group at δ 5.86 ppm . For crystallographic validation, employ Mercury CSD 2.0 for void visualization and packing similarity analysis, complemented by SHELXL for refinement of high-resolution or twinned data .
Q. What solvent systems are optimal for purifying this compound analogs?
- Methodological Answer : Flash chromatography with n-pentane/ethyl acetate gradients (e.g., 6:1 to 10:1) is widely used for non-polar derivatives . For polar intermediates, switch to dichloromethane/methanol gradients. Crystallization via slow evaporation in ethyl acetate/hexane mixtures is effective for isolating crystalline solids .
Advanced Research Questions
Q. How can catalytic mechanisms in the synthesis of this compound derivatives be elucidated?
- Methodological Answer : Investigate kinetic isotope effects (KIEs) and deuterium labeling to probe hydrogen-transfer steps in Pt/C-catalyzed methylation . For copper-catalyzed reactions, use in situ XAS (X-ray absorption spectroscopy) to monitor oxidation state changes of the catalyst during carbonylative borylamidation . Computational studies (DFT) can further clarify transition states and regioselectivity in imine formation .
Q. What strategies resolve contradictions in biological activity data for this compound-based compounds?
- Methodological Answer : Apply multivariate statistical analysis to distinguish structure-activity relationships (SARs) from assay noise. For example, antitumor thiazol-2-amine derivatives showed activity dependent on tert-butyl and quinoline substituents; use cluster analysis to validate trends across cell lines . Cross-validate NMR and HRMS data to rule out impurities (e.g., HRMS error < 1 ppm ).
Q. How can this compound be functionalized for PET imaging applications?
- Methodological Answer : Introduce carbon-11 isotopes via methylation of precursors like 3-((2,2-difluoro-dioxolo-benzoimidazol-yl)carbamoyl)benzoic acid. Optimize radiolabeling efficiency using microfluidic reactors and validate purity via radio-HPLC . For in vivo stability, compare pharmacokinetics of difluoro-dioxolo derivatives against non-fluorinated analogs .
Q. What crystallographic challenges arise in analyzing this compound complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
